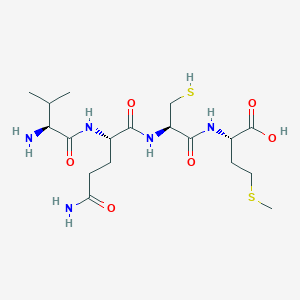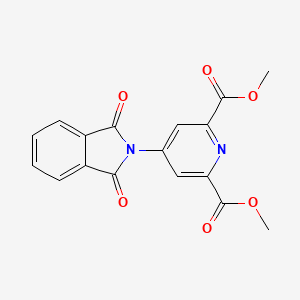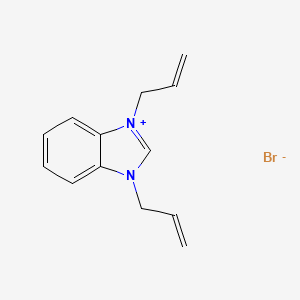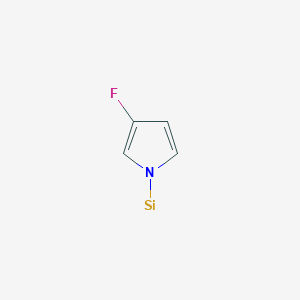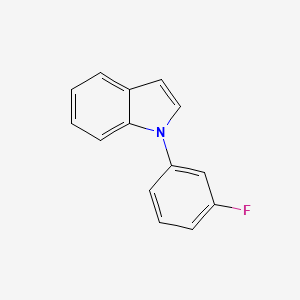
1-(3-Fluorophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a fluorine atom on the phenyl ring of this indole derivative enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and indole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include palladium or copper-based catalysts.
Synthetic Routes: One common synthetic route involves the coupling of 3-fluoroaniline with indole using a palladium-catalyzed cross-coupling reaction. This method ensures the formation of the desired product with high yield and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes.
Pathways: The specific pathways affected by this compound depend on the target molecules. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-1H-indole, 1-(2-Fluorophenyl)-1H-indole, and 1-(3-Chlorophenyl)-1H-indole share structural similarities with this compound.
Uniqueness: The presence of the fluorine atom at the 3-position of the phenyl ring in this compound imparts unique chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H10FN |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)indole |
InChI |
InChI=1S/C14H10FN/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H |
InChI-Schlüssel |
IVYJWNRAYIBBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



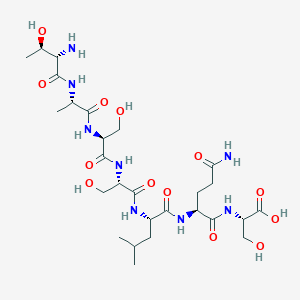
![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
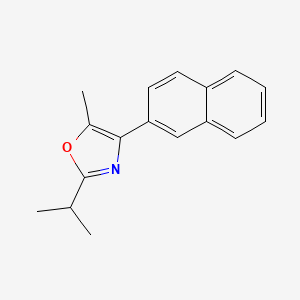
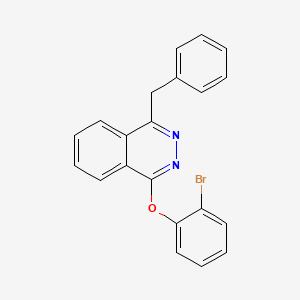
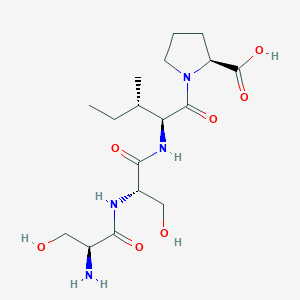
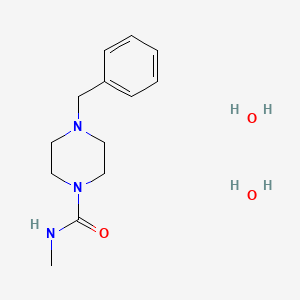
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
